Ethyl 2-bromo-6-methoxybenzoate
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Overview
Description
Ethyl 2-bromo-6-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a bromine atom and a methoxy group, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 6-methoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to ethyl 6-methoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used as oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-amino-6-methoxybenzoate, ethyl 2-thio-6-methoxybenzoate, etc.
Reduction: The major product is ethyl 6-methoxybenzoate.
Oxidation: The major product is ethyl 2-bromo-6-carboxybenzoate.
Scientific Research Applications
Ethyl 2-bromo-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 2-bromo-6-methoxybenzoate can be compared with similar compounds such as:
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position instead of the 6-position.
Ethyl 2-bromo-6-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.
Properties
IUPAC Name |
ethyl 2-bromo-6-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBDFURPMHSQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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